[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate
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Overview
Description
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate is a complex organic compound that features both oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate typically involves the formation of the oxadiazole ring followed by its attachment to the chloropyridine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial and anticancer properties. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chloropyridine moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: This compound shares the chloropyridine moiety but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
The uniqueness of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate lies in its combination of the oxadiazole and chloropyridine moieties.
Properties
IUPAC Name |
[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-11-3-1-2-9(6-11)14-19-13(23-20-14)8-22-15(21)10-4-5-12(17)18-7-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRIUMKSBHGMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)COC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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